molecular formula C17H21N3O2 B15115784 2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15115784
M. Wt: 299.37 g/mol
InChI Key: LVSAEGQJZOKFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyrimidine and tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 4,6-dimethylpyrimidine derivatives with tetrahydroisoquinoline derivatives. One common method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are likely to be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine and tetrahydroisoquinoline derivatives, which can have enhanced biological activities .

Scientific Research Applications

2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its dual structural features, which confer distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H21N3O2/c1-11-7-12(2)19-17(18-11)20-6-5-13-8-15(21-3)16(22-4)9-14(13)10-20/h7-9H,5-6,10H2,1-4H3

InChI Key

LVSAEGQJZOKFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC)C

Origin of Product

United States

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